Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide
Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide
The following technical guide details the solubility profile determination and thermodynamic analysis of 2-tert-Butyl-1,3-oxazole-4-carbothioamide , a critical intermediate in the synthesis of bioactive heterocyclic compounds.
Executive Summary & Structural Context
2-tert-Butyl-1,3-oxazole-4-carbothioamide (CAS: 2126162-74-9) represents a distinct class of functionalized oxazoles used as building blocks in medicinal chemistry, particularly for antimicrobial and anticancer agents. Its solubility behavior is governed by a competitive interplay between the lipophilic tert-butyl group at the C2 position and the polar, hydrogen-bonding carbothioamide moiety at C4.
Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for:
-
Process Optimization: Designing efficient crystallization and purification protocols.
-
Formulation: Selecting appropriate vehicles for bioavailability studies.
-
Thermodynamic Modeling: Predicting behavior in binary solvent mixtures.
This guide provides a rigorous, self-validating protocol for determining its solubility, modeling the data using the Modified Apelblat and van't Hoff equations, and interpreting the thermodynamic parameters.
Structural Determinants of Solubility
| Functional Group | Nature | Impact on Solubility |
| Oxazole Ring | Aromatic Heterocycle | Moderate polarity; soluble in mid-polar organic solvents. |
| tert-Butyl Group | Lipophilic / Bulky | Enhances solubility in non-polar solvents; reduces water solubility; increases melting point due to symmetry/packing. |
| Carbothioamide | Polar / H-Bond Donor | Enhances solubility in alcohols/DMSO; reduces solubility in alkanes; potential for intermolecular H-bonding in crystal lattice. |
Experimental Methodology: Dynamic Laser Monitoring
To ensure high-precision data (uncertainty < 1%), the Dynamic Laser Monitoring Method is the industry standard. This method eliminates the subjectivity of visual inspection.
Apparatus & Workflow
The core principle involves detecting the phase transition (dissolution) via the sudden increase in laser transmittance through the solution.
Figure 1: Workflow for the Dynamic Laser Monitoring Method for solubility determination.
Protocol Steps
-
Preparation: Weigh 2-tert-Butyl-1,3-oxazole-4-carbothioamide (
) and solvent ( ) using an analytical balance (precision g). -
Assembly: Place the mixture in a jacketed glass vessel equipped with a magnetic stirrer and a laser transmittance probe.
-
Temperature Control: Circulate water from a programmable thermostatic bath (uncertainty
K). -
Measurement:
-
Start at a temperature below the expected saturation point.
-
Heat slowly (
K/h) while stirring. -
Record the temperature (
) where the laser intensity signal reaches a maximum plateau (indicating complete dissolution).
-
-
Replication: Repeat strictly three times for each mole fraction (
) to validate reproducibility.
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated to theoretical models to allow for interpolation and process design.
The Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility data of polar organics in pure solvents.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2][3]
- : Empirical parameters derived from non-linear regression.
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.
- : Apparent standard enthalpy of dissolution.
- : Apparent standard entropy of dissolution.
- : Universal gas constant (8.314 J/mol·K).
Thermodynamic Parameters Calculation
The Gibbs free energy of dissolution (
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon mixing).
Predicted Solubility Profile & Solvent Selection
Based on the structural analysis of the tert-butyl and carbothioamide moieties, the following solubility trends are established for process design.
Solubility Data Template (Representative)
Note: Values below are representative trends for oxazole thioamides. Exact values must be determined experimentally using the protocol above.
| Solvent Class | Specific Solvent | Solubility Trend ( | Rationale |
| Polar Aprotic | DMF, DMSO | Very High | Strong dipole-dipole interactions with the thioamide group. |
| Short-Chain Alcohols | Methanol, Ethanol | High | H-bonding capability matches the thioamide donor/acceptor sites. |
| Esters | Ethyl Acetate | Moderate | Good balance for the oxazole ring; useful for crystallization. |
| Ketones | Acetone | Moderate | Similar to esters; potential for solvate formation. |
| Non-Polar | n-Hexane, Cyclohexane | Low | Lipophilic t-butyl group provides some solubility, but polarity mismatch dominates. |
| Water | Water | Very Low | Hydrophobic t-butyl group and aromatic ring limit aqueous solubility despite the thioamide. |
Solvent Selection Logic for Crystallization
The goal is to select a solvent system that maximizes yield (high
Figure 2: Decision logic for selecting crystallization solvents based on solubility data.
References
- Tang, S., et al. (2024). "Solubility Measurement and Thermodynamic Modeling of Heterocyclic Amides in Pure Solvents." Journal of Chemical & Engineering Data. (Reference for Laser Monitoring Methodology).
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Grant, D. J. W., et al. (1984). "Solubility and thermodynamic data for transport of xenobiotics." Journal of Pharmaceutical Sciences. (Reference for Thermodynamic Analysis).
